Chorionic gonadotropin B-subunit fragmen T 109-119 amide

Übersicht

Beschreibung

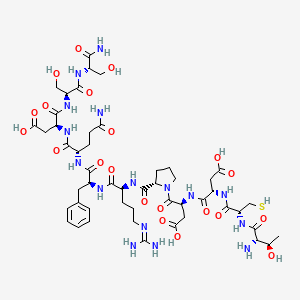

Chorionic gonadotropin B-subunit fragment T 109-119 amide: is a peptide fragment derived from the beta subunit of human chorionic gonadotropin. This compound is known for its role in various biological processes, particularly in reproductive biology. It has a molecular formula of C50H76N16O21S and a molecular weight of 1269.3 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of chorionic gonadotropin B-subunit fragment T 109-119 amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often involving high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions: Chorionic gonadotropin B-subunit fragment T 109-119 amide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur-containing amino acid residues, such as cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.

Wissenschaftliche Forschungsanwendungen

Chemistry: Chorionic gonadotropin B-subunit fragment T 109-119 amide is used in the study of peptide chemistry, particularly in understanding peptide synthesis, folding, and stability.

Biology: In biological research, this peptide is used to study the function of human chorionic gonadotropin and its role in reproductive biology. It is also used in immunoassays to generate specific antibodies .

Medicine: In medical research, this peptide is investigated for its potential therapeutic applications, including its role in cancer diagnostics and treatment. It is also used in the development of vaccines against human chorionic gonadotropin .

Industry: In the pharmaceutical industry, this peptide is used in the production of diagnostic kits and therapeutic formulations .

Wirkmechanismus

Chorionic gonadotropin B-subunit fragment T 109-119 amide exerts its effects by interacting with specific receptors on target cells. The peptide binds to the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), activating intracellular signaling pathways that regulate various biological processes. These pathways include the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in cell differentiation, proliferation, and survival .

Vergleich Mit ähnlichen Verbindungen

Human chorionic gonadotropin (hCG): The intact hormone from which the peptide fragment is derived.

Luteinizing hormone (LH): A hormone with a similar structure and function to hCG.

Hyperglycosylated hCG: A variant of hCG with additional carbohydrate groups.

Uniqueness: Chorionic gonadotropin B-subunit fragment T 109-119 amide is unique due to its specific amino acid sequence and its ability to generate highly specific antibodies. This makes it particularly valuable in diagnostic and therapeutic applications .

Biologische Aktivität

Chorionic gonadotropin (hCG) is a glycoprotein hormone produced during pregnancy, primarily by the placenta. Its biological activity is largely attributed to its two subunits: the alpha and the beta subunits. The beta subunit, particularly the fragment T 109-119 amide, has garnered attention for its immunogenic properties and potential clinical applications. This article delves into the biological activity of this specific fragment, supported by research findings, data tables, and case studies.

Structure and Composition

The Chorionic Gonadotropin Beta-Subunit Fragment T 109-119 Amide consists of a peptide chain that includes amino acids 109 to 119 of the beta subunit of hCG. This fragment is notable for its ability to generate specific antibodies against hCG, making it a valuable component in diagnostic immunoassays and vaccine development against hCG-related conditions .

Table 1: Structural Characteristics of hCG Beta-Subunit Fragment T 109-119 Amide

| Property | Description |

|---|---|

| Length | 11 amino acids |

| Sequence | T 109-119 |

| Molecular Weight | Approximately 1,200 Da |

| Immunogenicity | High |

| Clinical Relevance | Diagnostic assays, potential vaccines |

Biological Functions

The biological functions of the hCG beta-subunit fragment are multifaceted:

- Immunogenicity : The fragment is highly immunogenic, which means it can stimulate an immune response. This property is essential for developing diagnostic tests that rely on antibody detection .

- Role in Pregnancy : hCG plays a critical role in maintaining pregnancy by promoting progesterone production from the corpus luteum. The beta subunit contributes to this function and may influence trophoblast proliferation and differentiation .

- Clinical Applications : The fragment has been utilized in various clinical settings, particularly in diagnosing ectopic pregnancies and monitoring trophoblastic diseases. Studies have shown that measuring beta-hCG levels can provide nearly 100% accuracy in diagnosing ectopic pregnancies .

Research Findings

Recent studies have explored the biological activity of the hCG beta-subunit fragment T 109-119 amide in various contexts:

- Angiogenesis : Research indicates that hCG can induce angiogenesis through interactions with endothelial cells. Specifically, studies have shown that hCG promotes endothelial cell proliferation via TGFβ receptor signaling pathways, which may be mediated by the beta-subunit fragment .

- Cancer Research : The fragment has been implicated in cancer biology, particularly concerning germ cell tumors and trophoblastic diseases. It appears to facilitate tumor growth through similar mechanisms as those observed in normal trophoblastic tissue .

Case Study: Ectopic Pregnancy Diagnosis

A prospective study involving 81 patients suspected of having ectopic pregnancies demonstrated that utilizing beta-hCG screening alongside ultrasound resulted in accurate diagnoses without false negatives. This highlights the clinical significance of measuring beta-hCG levels, including fragments like T 109-119 amide, for effective patient management .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76N16O21S/c1-22(69)38(52)48(86)65-32(21-88)46(84)61-27(16-35(71)72)43(81)62-29(18-37(75)76)49(87)66-14-6-10-33(66)47(85)58-24(9-5-13-56-50(54)55)40(78)59-26(15-23-7-3-2-4-8-23)42(80)57-25(11-12-34(51)70)41(79)60-28(17-36(73)74)44(82)64-31(20-68)45(83)63-30(19-67)39(53)77/h2-4,7-8,22,24-33,38,67-69,88H,5-6,9-21,52H2,1H3,(H2,51,70)(H2,53,77)(H,57,80)(H,58,85)(H,59,78)(H,60,79)(H,61,84)(H,62,81)(H,63,83)(H,64,82)(H,65,86)(H,71,72)(H,73,74)(H,75,76)(H4,54,55,56)/t22-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJPCZSFILEVBC-MIDHUSEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76N16O21S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165174-59-4 | |

| Record name | Chorionic gonadotropin β-subunitfragment 109-119 amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.